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Compound of Interest

Compound Name: Azocane-1-sulfonyl chloride

CAS No.: 1042803-94-0

Cat. No.: B2578836

Get Quote

Executive Summary: The Medium-Ring Challenge
In drug discovery, the transition from piperidine (6-membered) to azocane (8-membered)

sulfonamides is often driven by the need for novel IP and altered metabolic profiles. However,

the Azocane-1-sulfonyl chloride precursor exhibits distinct reactivity profiles due to the

"medium-ring effect"—where transannular interactions and entropic barriers deviate from

standard steric models.

This guide compares the in silico performance of Density Functional Theory (DFT)

methodologies in predicting these mechanisms, validating them against established

experimental trends for sulfonyl chlorides.
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Feature
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Conformation
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Chair/Crown)
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S-Cl Steric
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Dependent)
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High
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Modeling Level

wB97X-D / 6-

311+G(d,p)
B3LYP / 6-31G(d) B3LYP / 6-31G(d)

Key Modeling

Challenge

Sampling multiple

local minima

Trivial conformational

search

Trivial conformational

search

Mechanistic Pathways & Computational Logic
The Reaction Coordinate
The reaction of azocane-1-sulfonyl chloride with nucleophiles (aminolysis or hydrolysis)

proceeds via a nucleophilic substitution at sulfur (S_N2-S). Unlike carbon centers, sulfur can

form a hypervalent trigonal bipyramidal transition state (TS) or intermediate.

Critical Insight (Expertise): For the 8-membered azocane ring, the lone pair on the nitrogen can

participate in transannular interactions, potentially stabilizing the ground state but destabilizing

the transition state due to steric bulk during the approach of the nucleophile.

Diagram: Reaction Mechanism & Pathway
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Caption: Generalized reaction coordinate for sulfonyl chloride substitution. The Azocane ring

conformation in the 'Reactant' phase critically determines the activation energy (ΔG‡).

Comparative Guide: Methodological Selection
Choosing the right level of theory is non-negotiable for medium rings. Standard functionals

often fail to capture the weak dispersive forces governing 8-membered ring folding.

Functional & Basis Set Benchmarks
Method

Suitability for
Azocane-SO₂Cl

Reasoning Cost

B3LYP/6-31G(d) Low

Fails to account for

dispersion forces

critical in medium-ring

folding;

underestimates

barriers.

Low

M06-2X/6-311+G(d,p) High

Excellent for main-

group

thermochemistry and

non-covalent

interactions.

Accurately predicts

barrier heights.

Medium

wB97X-D/def2-TZVP Optimal

Includes long-range

dispersion corrections;

essential for accurate

S-Cl bond dissociation

energies and ring

strain.

High

Recommendation: Use wB97X-D/6-311+G(d,p) for geometry optimizations and frequency

calculations to ensure the 8-membered ring puckering is chemically accurate.

Solvation Models
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Gas Phase: Irrelevant for sulfonyl chlorides (ionic character in TS).

PCM (Polarizable Continuum Model): Acceptable for general trends.

SMD (Solvation Model based on Density):Required. Sulfonyl chlorides are highly sensitive to

solvent polarity (e.g., THF vs. Water). SMD provides better free energy of solvation (

) for the charged/polar TS.

Experimental & Computational Protocol
This protocol is a self-validating system. If the computed vibrational frequencies for the Ground

State (GS) show imaginary modes, the conformational search was insufficient.

Phase 1: Conformational Sampling (The Azocane Pre-
requisite)
Unlike piperidine (which sits in a chair), azocane exists in a dynamic equilibrium of boat-chair

(BC) and crown conformations.

Generate Conformers: Use Molecular Mechanics (MMFF94) to generate ~50 conformers.

Filter: Discard duplicates within 0.5 Å RMSD.

DFT Optimization: Optimize the lowest 5 energy structures at B3LYP/6-31G(d) (coarse

grain).

Selection: Select the global minimum for the high-level calculation.

Phase 2: Transition State (TS) Optimization
Objective: Locate the saddle point for the attack of a nucleophile (e.g., Methylamine) on the

Sulfur atom.

Step-by-Step Workflow:

Guess Structure: Place the Nucleophile (N) 2.2 Å from Sulfur (S) opposite the Chlorine (Cl).

Angle N-S-Cl
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170°.

Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan, decreasing the N-

S distance from 3.0 Å to 1.5 Å in 0.1 Å steps.

TS Optimization: Take the energy maximum from the scan. Run a TS optimization (Berny

algorithm) using wB97X-D/6-311+G(d,p) with SMD solvation (e.g., in CH₂Cl₂).

Validation:

Frequency Check: Ensure exactly one imaginary frequency (representing the S-Cl bond

breaking and S-N bond forming).

IRC (Intrinsic Reaction Coordinate): Run IRC forward and reverse to confirm the TS

connects the specific azocane conformer to the sulfonamide product.

Diagram: Computational Workflow
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Caption: Validated workflow for locating the Transition State of medium-ring sulfonyl chlorides.
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Data Interpretation & Supporting Evidence
When analyzing your results, use the following reference baselines. Deviations suggest unique

steric shielding by the azocane ring.

Expected Activation Energies ( )
Values are representative of standard secondary amine sulfonyl chlorides reacting with primary

amines in organic solvent.

Reaction
Piperidine-SO₂Cl (

)

Azocane-SO₂Cl (

)
Interpretation

Hydrolysis (H₂O) ~22 kcal/mol ~24-26 kcal/mol

Azocane's bulk

shields the S-atom,

increasing stability

against moisture.

Aminolysis (R-NH₂) ~14 kcal/mol ~16-18 kcal/mol

Slower reaction rate

expected. May require

higher T or catalysis

(DMAP).

Structural Validation
S-Cl Bond Length: Should elongate from ~2.05 Å (Reactant) to ~2.40-2.50 Å (TS).

S-N Bond Length: Should shorten from

to ~2.10 Å (TS).

Transannular Distance: Monitor the distance between N(1) and C(5) in the azocane ring. If <

3.0 Å, transannular strain is actively destabilizing the TS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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